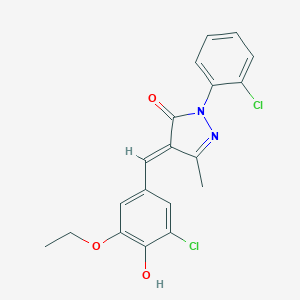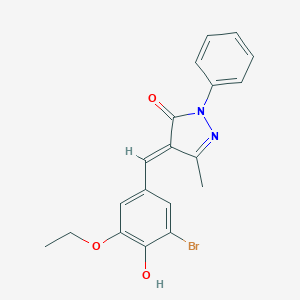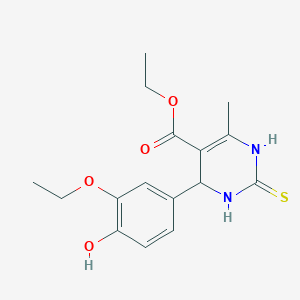![molecular formula C23H19Cl2F3N2O2 B441134 11-(2,3-dichlorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 352702-98-8](/img/structure/B441134.png)
11-(2,3-dichlorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(2,3-dichlorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes dichlorophenyl, dimethyl, and trifluoroacetyl groups. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine, where they are used as sedatives, anxiolytics, and muscle relaxants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2,3-dichlorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, starting with the preparation of the core benzodiazepine structure. The process typically includes the following steps:
Formation of the Benzodiazepine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Dichlorophenyl Group: This step involves the substitution reaction using 2,3-dichlorophenyl reagents.
Addition of the Dimethyl Group: This is achieved through alkylation reactions.
Incorporation of the Trifluoroacetyl Group: This step involves the use of trifluoroacetic anhydride or similar reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
11-(2,3-dichlorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved include the GABAergic system, which is known for its role in reducing neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
11-(2,3-dichlorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its trifluoroacetyl group, which imparts distinct chemical and pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
352702-98-8 |
|---|---|
Molecular Formula |
C23H19Cl2F3N2O2 |
Molecular Weight |
483.3g/mol |
IUPAC Name |
6-(2,3-dichlorophenyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C23H19Cl2F3N2O2/c1-22(2)10-15-18(17(31)11-22)20(12-6-5-7-13(24)19(12)25)30(21(32)23(26,27)28)16-9-4-3-8-14(16)29-15/h3-9,20,29H,10-11H2,1-2H3 |
InChI Key |
HPZNLZJVTGUMSG-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C(F)(F)F)C4=C(C(=CC=C4)Cl)Cl)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C(F)(F)F)C4=C(C(=CC=C4)Cl)Cl)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B441053.png)

![5-[(2-bromophenoxy)methyl]-N-(2,4-dimethoxyphenyl)-2-furamide](/img/structure/B441062.png)

![N-(2,6-dimethoxypyrimidin-4-yl)-4-({(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B441073.png)
![(4Z)-4-{[(2,4-dichlorophenyl)amino]methylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B441093.png)
![Isopropyl 2-[(5-bromo-2-furoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B441097.png)

![2-[(4-Bromophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B441121.png)
![2-(4-fluorophenyl)-4-[(4-hydroxy-2-methylanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B441128.png)
![11-(4-BUTOXYPHENYL)-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B441131.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(heptylamino)propylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B441186.png)
![N-(4-methoxyphenyl)-4-({[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B441211.png)
![6-hydroxy-4-methyl-5-[(4-morpholin-4-ylsulfonylphenyl)iminomethyl]-2-oxo-1H-pyridine-3-carbonitrile](/img/structure/B441217.png)
